

Introduction to a Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4,5-Trifluoroiodobenzene**

Cat. No.: **B063016**

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3,4,5-Trifluoroiodobenzene is an aromatic organic compound that has gained significant traction as a synthetic intermediate.^{[1][2]} Its structure, featuring a benzene ring substituted with three fluorine atoms and one iodine atom, imparts a unique combination of reactivity and stability. The highly electronegative fluorine atoms significantly influence the electronic properties of the aromatic ring, while the carbon-iodine (C-I) bond serves as a highly reactive site for bond formation, particularly in metal-catalyzed cross-coupling reactions.^[1] This strategic combination makes it an invaluable tool for introducing trifluorophenyl moieties into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

This guide offers an in-depth examination of its core properties, synthesis, and key applications, providing scientists with the foundational knowledge required for its effective use.

Physicochemical & Structural Properties

The utility of **3,4,5-Trifluoroiodobenzene** begins with its fundamental physical and chemical characteristics. Its molecular weight and structure are the basis for its reactivity and physical state.

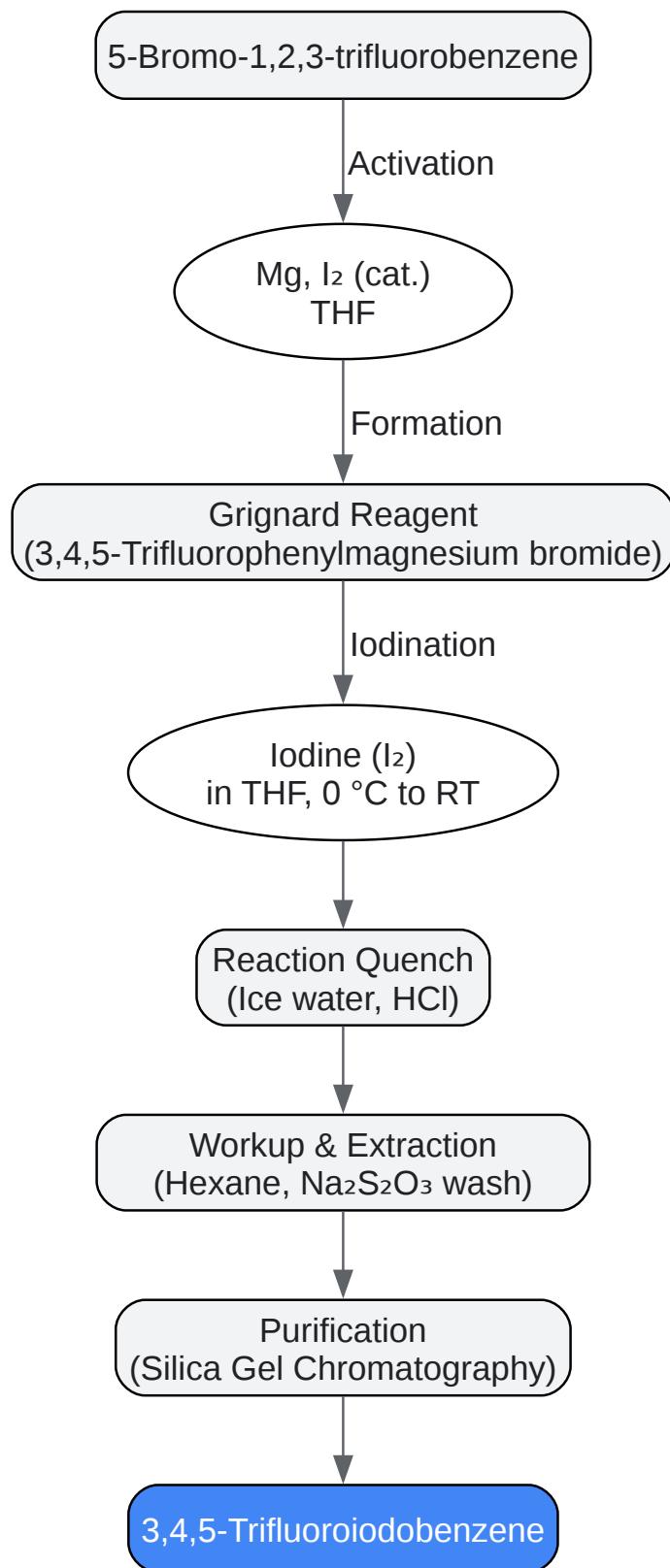
Property	Value	Source(s)
Molecular Weight	257.98 g/mol	[2][3][4]
Molecular Formula	C ₆ H ₂ F ₃ I	[1][2][3]
CAS Number	170112-66-0	[1][3][5]
IUPAC Name	1,2,3-Trifluoro-5-iodobenzene	[3][5]
Appearance	Colorless to pale yellow/peach liquid or solid	[1][2][6]
Melting Point	42-47 °C	[2]
Boiling Point	~176-222 °C (Predicted/Reported)	[2][6]
Density	~2.078 g/cm ³ (Predicted)	[2][6]
Solubility	Slightly soluble in water, soluble in organic solvents like chloroform.	[2]

The vicinal arrangement of the three fluorine atoms creates a strong dipole moment and modulates the reactivity of the C-I bond, making it an excellent electrophilic partner in a variety of chemical transformations.

Synthesis of 3,4,5-Trifluoroiodobenzene

A common and reliable method for preparing **3,4,5-Trifluoroiodobenzene** involves a Grignard reaction starting from the corresponding brominated precursor, 5-Bromo-1,2,3-trifluorobenzene, followed by iodination.[6] This approach is favored for its high yield and operational simplicity.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **3,4,5-Trifluoriodobenzene**.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of **3,4,5-trifluoroiodobenzene** from 3,4,5-trifluorobromobenzene.[\[6\]](#)

Materials:

- 5-Bromo-1,2,3-trifluorobenzene (1.0 eq)
- Magnesium (Mg) turnings (1.0 eq)
- Iodine (I₂) (catalytic amount for activation, then 1.1 eq for reaction)
- Anhydrous Tetrahydrofuran (THF)
- Concentrated Hydrochloric Acid (HCl)
- Hexane
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a catalytic crystal of iodine in anhydrous THF.
- Slowly add a solution of 5-Bromo-1,2,3-trifluorobenzene in anhydrous THF dropwise. The reaction mixture should be stirred to maintain the reaction. Gentle heating may be required for initiation. After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure full formation of the Grignard reagent.[\[6\]](#)
 - Expertise & Experience: The catalytic iodine is crucial for activating the surface of the magnesium. The exothermic nature of Grignard formation requires slow, controlled addition of the bromide to prevent side reactions.

- Iodination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of iodine (1.1 eq) in anhydrous THF. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.[6]
 - Trustworthiness: Performing the iodination at 0 °C controls the highly exothermic reaction between the Grignard reagent and iodine, maximizing yield and minimizing the formation of biphenyl impurities.
- Workup: Pour the reaction mixture into ice water and neutralize with concentrated HCl until the solution is acidic. Extract the aqueous layer with hexane.
- Wash the combined organic extracts sequentially with saturated aqueous sodium thiosulfate (to remove unreacted iodine) and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by silica gel column chromatography to afford pure **3,4,5-Trifluoroiodobenzene**.[6]

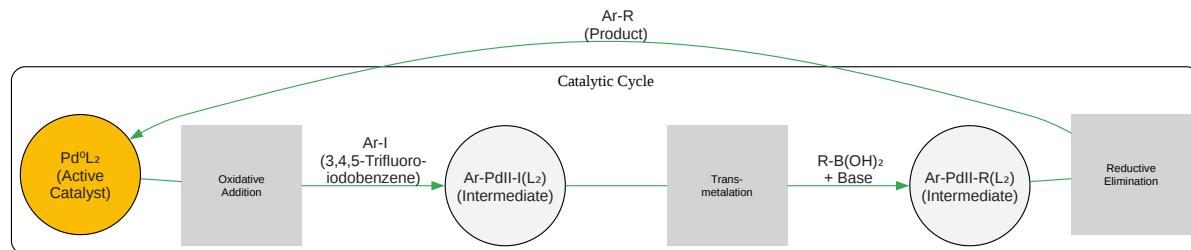
Applications in Palladium-Catalyzed Cross-Coupling

The high reactivity of the C-I bond makes **3,4,5-Trifluoroiodobenzene** an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][7] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks from simple precursors.

Featured Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[7] Using **3,4,5-Trifluoroiodobenzene** in this reaction allows for the direct synthesis of 3,4,5-trifluorobiphenyl derivatives, which are prevalent structures in pharmaceuticals.

Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

- **3,4,5-Trifluoriodobenzene** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $PdCl_2(dppf)$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq)
- Solvent (e.g., Dioxane/Water 4:1, or DMF)

Procedure:

- Reaction Setup: In a reaction vessel, combine **3,4,5-Trifluoriodobenzene**, the arylboronic acid, the base, and the palladium catalyst.

- Authoritative Grounding: The choice of a palladium catalyst with appropriate ligands (like dppf) is critical for stabilizing the catalytic species and facilitating the oxidative addition and reductive elimination steps, which are fundamental to the reaction mechanism.
- Add the degassed solvent system to the vessel.
 - Expertise & Experience: Degassing the solvent (e.g., by bubbling with nitrogen or argon for 15-20 minutes) is essential. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
- Purify the crude residue via column chromatography to obtain the desired biaryl product.

Safety and Handling

3,4,5-Trifluoriodobenzene is an irritant and should be handled with appropriate personal protective equipment (PPE).^[3]

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[3]
- Precautionary Measures: Handle in a well-ventilated area or fume hood.^[2] Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.^{[2][8]}
- Storage: Store in a tightly closed container in a cool, dry place, protected from light.^[6]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

3,4,5-Trifluoroiodobenzene is a powerful and versatile reagent in modern organic synthesis. Its defined physicochemical properties, particularly its molecular weight of 257.98 g/mol, combined with the strategic placement of its fluoro and iodo substituents, make it an ideal precursor for constructing complex, fluorinated molecules. A thorough understanding of its synthesis, reactivity in cross-coupling reactions, and proper handling procedures, as detailed in this guide, empowers researchers to effectively utilize this compound in the fields of drug discovery and materials science.

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- To cite this document: BenchChem. [Introduction to a Versatile Fluorinated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b063016#3-4-5-trifluoroiodobenzene-molecular-weight\]](https://www.benchchem.com/product/b063016#3-4-5-trifluoroiodobenzene-molecular-weight)

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